

Phenylselenyl bromide CAS number and molecular structure

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Compound of Interest		
Compound Name:	Phenylselenyl bromide	
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An In-depth Technical Guide to Phenylselenyl Bromide

This technical guide provides a comprehensive overview of **Phenylselenyl bromide**, a vital reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and key applications, including detailed experimental protocols.

Core Properties of Phenylselenyl Bromide

Phenylselenyl bromide, also known as benzeneselenenyl bromide, is an organoselenium compound widely utilized as a source of the phenylselenyl group (PhSe) in organic reactions. Its reactivity makes it a valuable tool for the introduction of selenium into organic molecules, which is a key step in the synthesis of various complex structures and pharmacologically active compounds.

Molecular Structure:

The molecular structure of **Phenylselenyl bromide** consists of a phenyl group attached to a selenium atom, which is in turn bonded to a bromine atom.

• SMILES: Br[Se]c1ccccc1

InChl: 1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H



• InChI Key: LCEFEIBEOBPPSJ-UHFFFAOYSA-N

Quantitative Data Summary:

The key physical and chemical properties of **Phenylselenyl bromide** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	34837-55-3	[1][2][3][4]
Molecular Formula	C6H5BrSe	[1][2][4]
Molecular Weight	235.97 g/mol	[1][2][4]
Appearance	Dark red to purple powder or crystals	[1][5][6]
Melting Point	58-62 °C	[2][3][7]
Boiling Point	107-108 °C at 15 mmHg	[2][7]
Purity	≥97.0%	[3][4][6]
Solubility	Soluble in toluene	[2][7]

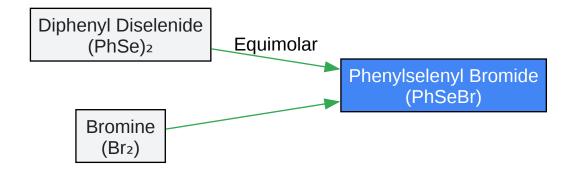
Synthesis and Experimental Protocols

The synthesis of **Phenylselenyl bromide** is straightforward and can be achieved through the bromination of diphenyl diselenide. This section provides a detailed experimental protocol for its preparation and a representative reaction protocol illustrating its application in organic synthesis.

2.1. Synthesis of Phenylselenyl Bromide

Phenylselenyl bromide can be quantitatively prepared in situ by reacting diphenyl diselenide with an equimolar amount of bromine.[2][7][8]





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Synthesis of **Phenylselenyl Bromide** from Diphenyl Diselenide.

Experimental Protocol: In Situ Preparation

- Starting Material: Begin with a solution of diphenyl diselenide in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Slowly add one molar equivalent of bromine to the solution at room temperature with continuous stirring.
- Reaction Completion: The reaction is typically rapid, indicated by a color change. The
 resulting solution of Phenylselenyl bromide can be used directly for subsequent reactions.

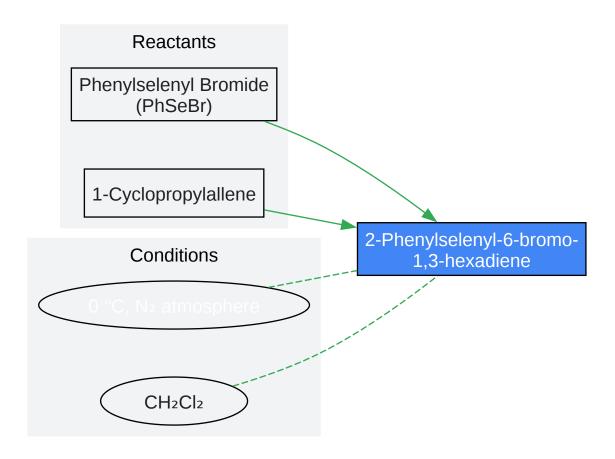
Purification Methods:

For applications requiring isolated, pure **Phenylselenyl bromide**, the product can be purified by distillation in a vacuum or recrystallization from petroleum ether, chloroform (free of ethanol), or diethyl ether, yielding dark red or orange crystals.[2][7]

2.2. Application in the Synthesis of 2-Phenylselenyl-6-bromo-1,3-hexadienes

Phenylselenyl bromide is a key reagent in the stereoselective synthesis of various organic compounds. One such application is the reaction with 1-cyclopropylallenes to produce 2-phenylselenyl-6-bromo-1,3-hexadienes.[9]





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Reaction of 1-Cyclopropylallene with **Phenylselenyl Bromide**.

Experimental Protocol: Synthesis of 2-Phenylselenyl-3-phenyl-6-bromo-1,3-hexadiene[9]

- Reaction Setup: Dissolve 1-phenyl-1-cyclopropylallene (0.33 mmol) in dichloromethane (1 mL) in a flask and cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.
- Reagent Addition: Slowly add a solution of **phenylselenyl bromide** (0.3 mmol) in dichloromethane (6 mL) to the cooled solution. The reaction is rapid, as indicated by the immediate disappearance of the **phenylselenyl bromide** color.
- Reaction Time: Stir the reaction mixture for an additional minute after the addition is complete.
- Workup: Evaporate the solvent under reduced pressure.



• Purification: Separate the residue using preparative Thin Layer Chromatography (TLC) with petroleum ether as the eluent to yield the pure product.

Role in Drug Development and Organic Synthesis

Organoselenium compounds, including **Phenylselenyl bromide**, are crucial intermediates in the synthesis of complex molecules, some of which exhibit significant biological activity.[10][11] While **Phenylselenyl bromide** itself is not a therapeutic agent, its utility lies in its ability to facilitate the construction of molecular scaffolds that are central to many drug discovery programs.

Key applications in organic synthesis that are relevant to drug development include:

- Selenenylation of Ketones: Employed in the synthesis of enones through the selenenylation of α-cyano ketones.[2][7][12][13]
- Synthesis of Heterocycles: Used in the preparation of complex heterocyclic structures, such
 as the synthesis of exo-2-methyl-7-phenylselenyl-octahydro-8-oxa-2,7b-diazadicyclopenta[a,e]pentalene-1,3-dione.[2][7][12][13]
- Electrophilic Cyclization: Acts as an electrophile to initiate cyclization reactions, a common strategy for building cyclic systems found in many natural products and pharmaceuticals.
- Functional Group Interconversion: The phenylselenyl group can be further manipulated, for example, through oxidation and elimination to introduce a double bond, providing a versatile method for the synthesis of unsaturated compounds.

The ability to efficiently and selectively introduce a selenium-containing functional group makes **Phenylselenyl bromide** an indispensable tool for medicinal chemists and process development scientists aiming to synthesize novel drug candidates.[11][14]

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